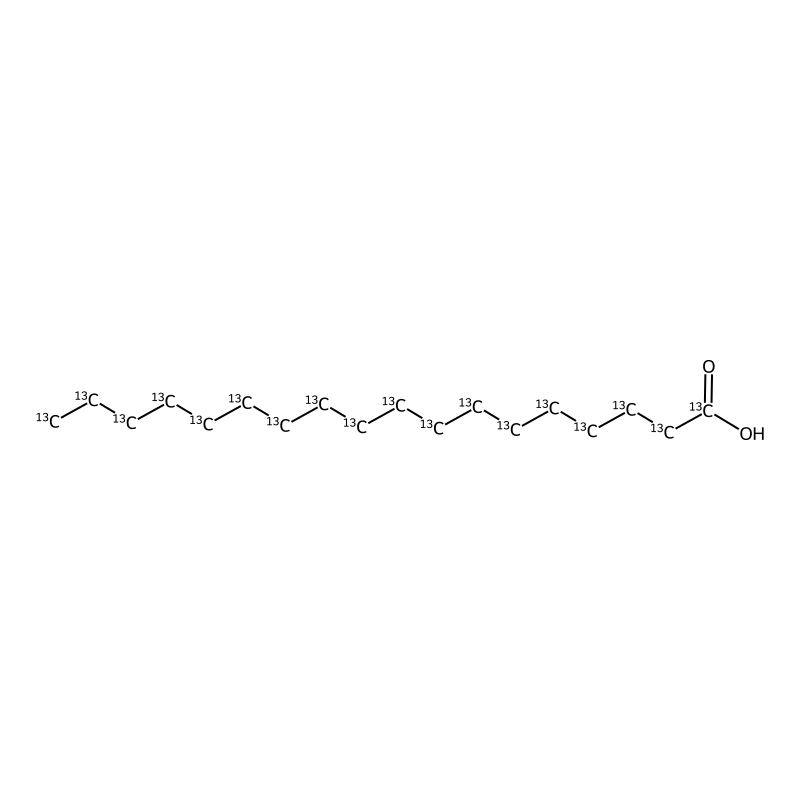

Stearic acid-13C18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Stable Isotope Labeling:

Stearic Acid-13C18 is a prime example of a stable isotope labeled compound. Due to the ¹³C enrichment, the molecule can be easily distinguished from its naturally occurring counterpart in complex mixtures through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to track the fate and behavior of Stearic acid-13C18 within a system, providing insights into metabolic pathways, lipid dynamics, and other biological processes.

Metabolic Flux Analysis:

In metabolic flux analysis, scientists aim to understand the rates of biochemical reactions within a cell or organism. Stearic Acid-13C18 can be introduced into a biological system, and by analyzing the incorporation of ¹³C into downstream metabolites using NMR, researchers can determine the relative rates of specific metabolic pathways []. This information is crucial for understanding cellular metabolism in health and disease.

Drug Discovery:

Stearic Acid-13C18 can be used to study the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates. By labeling a drug molecule with ¹³C, researchers can track its movement through the body and identify potential issues with bioavailability or off-target effects []. This information is vital for optimizing drug development and ensuring the safety and efficacy of new therapeutics.

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-^13C_18)octadecanoic acid is a stable isotope-labeled form of octadecanoic acid, commonly known as stearic acid. The molecular formula for this compound is C₁₈H₃₆O₂, and it has a molecular weight of approximately 284.48 g/mol . Octadecanoic acid is a saturated fatty acid with an 18-carbon chain and is typically found in various animal and vegetable fats. In its solid state, it appears as a white waxy solid with a mild odor and is insoluble in water but soluble in organic solvents .

Stearic acid-13C18 is primarily a research tool. Its mechanism of action depends on the specific application.

- Metabolic studies: By tracking the ¹³C label through NMR, researchers can investigate how cells uptake, utilize, and store stearic acid [].

- Membrane studies: Stearic acid is a component of cell membranes. Stearic acid-13C18 can be used to study the dynamics and interactions of fatty acids within membranes [].

- Hydrogenation: Unsaturated fatty acids can be hydrogenated to form octadecanoic acid. For example:

- Esterification: Octadecanoic acid can react with alcohols to form esters:

- Reduction: It can be reduced to stearyl alcohol:

Octadecanoic acid is recognized for its role in biological systems. It functions as a metabolite in various organisms and is involved in lipid metabolism. Stearic acid has been shown to have various health effects:

- Cholesterol Regulation: It may help lower levels of low-density lipoprotein cholesterol.

- Antimicrobial Properties: Some studies suggest that stearic acid exhibits antimicrobial activity against certain pathogens .

Octadecanoic acid can be synthesized through several methods:

- Saponification: This involves the hydrolysis of triglycerides using hot water to produce fatty acids:

- Biosynthesis: In living organisms, octadecanoic acid is synthesized from palmitoyl-CoA through the action of fatty acid synthase .

- Hydrogenation of Oleic Acid: Commercially, it can be produced by hydrogenating oleic acid (an unsaturated fatty acid):

Octadecanoic acid has a wide range of applications across various industries:

- Cosmetics and Personal Care: Used as an emollient and thickening agent in creams and lotions.

- Food Industry: Employed as a food additive and stabilizer.

- Pharmaceuticals: Acts as an excipient in drug formulations.

- Manufacturing: Utilized in the production of soaps, detergents, and lubricants .

Studies on the interactions of octadecanoic acid with other compounds reveal its potential effects on cellular membranes and lipid profiles. For example:

- Membrane Fluidity: Its incorporation into lipid bilayers can affect membrane fluidity and permeability.

- Drug Delivery Systems: Research indicates that stearic acid derivatives can enhance the solubility and bioavailability of drugs .

Several compounds share structural similarities with octadecanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Palmitic Acid | C₁₆H₃₂O₂ | Shorter carbon chain (16 carbons) |

| Oleic Acid | C₁₈H₃₄O₂ | Unsaturated fatty acid with one double bond |

| Arachidonic Acid | C₂₀H₃₂O₂ | Longer carbon chain (20 carbons), polyunsaturated |

| Lauric Acid | C₁₂H₂₄O₂ | Shorter carbon chain (12 carbons), found in coconut oil |

Octadecanoic acid's unique characteristics stem from its saturated nature and longer carbon chain compared to other fatty acids. This structure contributes to its distinct physical properties and biological activities .

(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-¹³C₁₈)Octadecanoic acid, commonly referred to as uniformly ¹³C-labeled stearic acid, is a saturated long-chain fatty acid with all 18 carbon atoms replaced by the stable isotope carbon-13. Its systematic IUPAC name reflects the complete substitution: octadecanoic acid-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-¹³C₁₈. The compound’s CAS registry number is 287100-83-8, and its molecular formula is $$ ^{13}C{18}H{36}O_2 $$, yielding a molecular weight of 302.35 g/mol .

Stearic acid’s structure consists of an 18-carbon chain with a carboxyl group at position 1. The isotopic labeling does not alter its chemical reactivity but enables precise tracking in metabolic studies. Key identifiers include:

| Property | Natural Stearic Acid | Uniformly ¹³C-Labeled Stearic Acid |

|---|---|---|

| Molecular Formula | $$ C{18}H{36}O_2 $$ | $$ ^{13}C{18}H{36}O_2 $$ |

| Molecular Weight (g/mol) | 284.48 | 302.35 |

| Melting Point (°C) | 68–70 | 68–70 |

| Boiling Point (°C) | 361 | 361 |

Historical Development of Isotopically Labeled Stearic Acid

The use of stable isotopes in biochemistry began in the 1930s with deuterium and $$ ^{15}N $$ tracers pioneered by Schoenheimer and Rittenberg . Carbon-13 labeling emerged later, facilitated by advancements in mass spectrometry and nuclear magnetic resonance (NMR). Early studies utilized partially labeled fatty acids (e.g., [1-$$ ^{13}C $$]stearic acid) to investigate lipid metabolism .

The synthesis of fully $$ ^{13}C $$-labeled stearic acid became feasible in the 21st century, driven by demands for high-resolution metabolic tracing. For example, Sigma-Aldrich commercialized the compound (CAS 287100-83-8) with 99 atom% isotopic purity, enabling its use in cutting-edge lipidomics . This development paralleled innovations in isotope-ratio mass spectrometry (IRMS) and gas chromatography-combustion-IRMS (GC-C-IRMS), which resolved isotopic patterns in complex biological matrices .

Research Significance in Lipid Biochemistry

Uniformly labeled stearic acid is indispensable for:

- Metabolic Flux Analysis: Tracing carbon flow through β-oxidation, lipogenesis, and phospholipid biosynthesis .

- Isotopologue Profiling: Resolving structural modifications (e.g., elongation, desaturation) via $$ ^{13}C $$-labeling patterns .

- Dynamic Lipid Imaging: Monitoring real-time lipid interactions in cellular membranes using $$ ^{13}C $$-NMR .

For instance, a 2018 study employed uniformly $$ ^{13}C $$-labeled glucose and glutamine to map fatty acid synthesis in IDH1-mutant cancer cells, revealing enhanced lipid production via reductive carboxylation .

Carbon-13 isotope incorporation into octadecanoic acid represents a sophisticated approach requiring precise control of isotopic labeling throughout the entire carbon backbone. The fundamental strategy for achieving uniform carbon-13 labeling involves the systematic replacement of all natural carbon-12 atoms with carbon-13 isotopes, resulting in a molecular species where each of the eighteen carbon positions carries the heavier isotope .

The primary approach to carbon-13 incorporation utilizes isotopically enriched precursor molecules as building blocks for fatty acid synthesis. Two distinct methodological frameworks have been established for this purpose: direct chemical synthesis using carbon-13 labeled substrates and biosynthetic approaches employing microbial systems fed with carbon-13 enriched growth media [2] [3].

For uniform carbon-13 labeling, the most effective strategy involves the use of carbon-13 labeled acetate as a fundamental building block. Sodium acetate labeled with carbon-13 at both the first and second carbon positions provides an economical and efficient means of achieving comprehensive isotopic enrichment [2]. This approach leverages the natural fatty acid biosynthetic machinery, wherein acetyl coenzyme A serves as the primary two-carbon donor for chain elongation reactions [4].

Alternative strategies for carbon-13 incorporation include the use of carbon-13 labeled glucose or glycerol as primary carbon sources in biological systems. When microorganisms are grown in defined media containing these isotopically labeled substrates, the resulting fatty acids exhibit substantial carbon-13 enrichment throughout their carbon skeleton [3] [5]. The efficiency of isotope incorporation varies depending on the metabolic pathways utilized by the specific organism and the culture conditions employed.

Advanced isotope incorporation strategies have demonstrated that parallel labeling approaches, utilizing multiple carbon-13 labeled precursors simultaneously, can enhance the overall isotopic enrichment while reducing biological variability [6]. These approaches typically combine carbon-13 labeled glucose with carbon-13 labeled amino acids or other metabolic intermediates to achieve more comprehensive labeling patterns.

The isotopic purity achieved through these incorporation strategies typically exceeds ninety-five percent carbon-13 enrichment at each carbon position, as evidenced by nuclear magnetic resonance spectroscopy and mass spectrometric analysis [7] [8]. Quality control measures during the incorporation process involve continuous monitoring of isotope ratios using isotope ratio mass spectrometry to ensure consistent labeling throughout the synthesis procedure [9] [10].

Chemical Synthesis Pathways for Uniform Carbon-13 Labeling

Chemical synthesis pathways for uniform carbon-13 labeling of octadecanoic acid employ systematic approaches that ensure isotopic enrichment at every carbon position within the molecular structure. The fundamental synthesis strategy begins with the preparation of carbon-13 labeled acetyl coenzyme A or equivalent activated acetate derivatives, which serve as the primary building blocks for fatty acid chain assembly [11] [4].

The classical chemical synthesis pathway utilizes the fatty acid synthase enzymatic system in conjunction with isotopically labeled malonyl coenzyme A. This approach involves the stepwise condensation of carbon-13 labeled two-carbon units, beginning with acetyl coenzyme A and proceeding through sequential malonyl coenzyme A additions until the desired eighteen-carbon chain length is achieved [12]. Each condensation cycle incorporates two carbon-13 atoms, ensuring uniform isotopic distribution throughout the final product.

An alternative chemical synthesis approach employs the Corey-Fuchs methodology, which has been adapted for carbon-13 labeling applications. This technique utilizes carbon-13 labeled tetrabromomethane as an isotope source, enabling the conversion of aldehyde precursors to terminal carbon-13 labeled alkynes [13]. These alkyne intermediates can subsequently be processed through hydrogenation and functional group manipulation to yield the desired octadecanoic acid product with uniform carbon-13 labeling.

The microsomal fatty acid elongation pathway represents another significant chemical synthesis route for producing carbon-13 labeled octadecanoic acid. This pathway involves four distinct enzymatic steps: condensation catalyzed by three-ketoacyl coenzyme A synthase, reduction by three-ketoacyl coenzyme A reductase, dehydration through three-hydroxyacyl coenzyme A dehydratase, and final reduction by trans-two-three-enoyl coenzyme A reductase [12]. When conducted with carbon-13 labeled malonyl coenzyme A and appropriate fatty acyl coenzyme A precursors, this pathway produces uniformly labeled octadecanoic acid.

Industrial-scale chemical synthesis typically employs continuous flow reactors equipped with precise temperature and pressure control systems to optimize isotope incorporation efficiency. The reaction conditions are carefully maintained to prevent isotopic scrambling or selective loss of carbon-13 labels during the synthesis process . Temperature ranges are typically maintained between sixty to eighty degrees Celsius, with pressures adjusted according to the specific reaction requirements.

Quality control during chemical synthesis involves real-time monitoring of isotopic enrichment using nuclear magnetic resonance spectroscopy and mass spectrometry. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the isotopic distribution at each carbon position, enabling verification of uniform labeling throughout the molecular structure [14] [15]. Mass spectrometric analysis confirms the overall molecular mass increase consistent with complete carbon-13 substitution.

Reaction yields for uniform carbon-13 labeling typically range from forty to sixty percent, depending on the specific synthesis pathway employed and the purity requirements for the final product [7]. Optimization of reaction conditions, including catalyst selection, solvent systems, and reaction timing, can significantly improve both yield and isotopic purity.

Purification and Isolation Techniques

Purification and isolation of uniformly carbon-13 labeled octadecanoic acid requires specialized techniques designed to separate the desired isotopically labeled product from unlabeled contaminants, synthetic intermediates, and byproducts while maintaining isotopic integrity throughout the purification process.

High-performance liquid chromatography represents the primary purification technique for carbon-13 labeled octadecanoic acid. Reverse-phase chromatography using octadecyl-functionalized silica stationary phases provides excellent separation efficiency for fatty acid derivatives [7] [16]. The mobile phase typically consists of methanol-water mixtures with formic acid or phosphoric acid additives to optimize peak resolution and maintain compound stability during separation.

The chromatographic conditions require careful optimization to achieve baseline separation between labeled and unlabeled species. Column temperatures are maintained between twenty-five to forty degrees Celsius, with flow rates adjusted to provide optimal resolution while minimizing analysis time [17]. Gradient elution protocols employ initial mobile phase compositions of ten percent methanol, increasing to one hundred percent methanol over prescribed time intervals.

Solid-phase extraction techniques provide an complementary purification approach, particularly effective for removing water-soluble impurities and reaction byproducts. Octadecyl-functionalized cartridges are conditioned with methanol-water mixtures, followed by sample loading and sequential washing with aqueous solutions to remove polar contaminants [7]. The carbon-13 labeled octadecanoic acid is subsequently eluted using pure methanol or methanol-containing organic solvents.

For samples requiring additional purification, phenylboronic acid solid-phase extraction offers selective retention based on chemical functionality. This technique is particularly useful for removing hydroxylated or other functionalized impurities that may be present in synthetic mixtures [7]. The boronic acid stationary phase selectively binds compounds containing vicinal diol groups while allowing fatty acids to pass through unretained.

Preparative-scale high-performance liquid chromatography enables purification of larger quantities of carbon-13 labeled octadecanoic acid for research applications. Semi-preparative columns with diameters ranging from ten to twenty millimeters accommodate sample loads of up to several hundred milligrams while maintaining chromatographic resolution [7]. Detection is typically accomplished using ultraviolet absorption at wavelengths of two hundred to two hundred twenty nanometers.

The Folch extraction method provides an effective means of separating lipid-soluble compounds from aqueous reaction mixtures. This technique employs chloroform-methanol-water systems in specific ratios to partition fatty acids into the organic phase while removing water-soluble contaminants [7] [18]. The extraction is typically performed using two milliliters of chloroform, one milliliter of methanol, and six-tenths of a milliliter of water, followed by centrifugation and phase separation.

Purification efficiency is monitored using analytical high-performance liquid chromatography with ultraviolet detection and mass spectrometry. Carbon-13 labeled octadecanoic acid typically exhibits retention times slightly different from unlabeled material due to isotopic effects on molecular interactions with the stationary phase [16]. Mass spectrometric detection confirms the molecular mass increase of eighteen atomic mass units consistent with complete carbon-13 substitution.

Recovery rates during purification procedures typically range from twenty-five to fifty percent, depending on the purification strategy employed and the initial purity of the synthetic material [7]. Multiple purification steps may be required to achieve the desired purity levels, particularly for applications requiring greater than ninety-nine percent isotopic purity.

Quality Control Standards for Isotopic Purity

Quality control standards for isotopic purity of uniformly carbon-13 labeled octadecanoic acid encompass comprehensive analytical procedures designed to verify isotopic enrichment, confirm molecular identity, and ensure product specifications meet research requirements. These standards establish rigorous criteria for both isotopic composition and chemical purity.

Isotope ratio mass spectrometry serves as the primary analytical technique for determining carbon-13 isotopic purity. This method provides precise measurement of carbon-13 to carbon-12 ratios with accuracies typically better than one part per thousand [9] [10]. Samples are analyzed following conversion to carbon dioxide through high-temperature combustion, with the resulting gas introduced directly into the mass spectrometer for isotopic analysis.

The analytical protocol for isotope ratio mass spectrometry requires careful sample preparation to ensure representative analysis. Samples weighing between ten nanograms to ten micrograms are sealed in tin capsules and subjected to flash combustion at temperatures exceeding one thousand eight hundred degrees Celsius [19]. The combustion products are separated chromatographically before introduction into the mass spectrometer, with water vapor removed through chemical trapping systems.

Nuclear magnetic resonance spectroscopy provides complementary isotopic purity analysis with the capability to determine carbon-13 enrichment at individual carbon positions within the molecular structure. Carbon-13 nuclear magnetic resonance spectroscopy enables quantitative assessment of isotopic distribution, confirming uniform labeling throughout the octadecanoic acid molecule [14] [15]. The analysis typically requires sample quantities of one to ten milligrams dissolved in deuterated solvents.

Quantitative carbon-13 nuclear magnetic resonance analysis employs specific pulse sequences designed to provide accurate integration ratios. Broadband decoupled spectra acquired with relaxation delays of two seconds provide reliable quantitative data for isotopic composition determination [15]. The chemical shift dispersion in carbon-13 spectra enables resolution of individual carbon signals that would be overlapped in proton nuclear magnetic resonance spectra.

High-resolution mass spectrometry confirms molecular identity and isotopic composition through precise mass measurement. The molecular ion peak for uniformly carbon-13 labeled octadecanoic acid exhibits a mass of three hundred two point three five atomic mass units, representing an increase of eighteen atomic mass units compared to the unlabeled compound [8]. Fragmentation patterns in tandem mass spectrometry experiments provide additional structural confirmation.

Quality control specifications typically require isotopic purity exceeding ninety-nine percent carbon-13 at each labeled position. This criterion ensures that the isotopic signal is sufficiently intense for metabolic tracing experiments while minimizing interference from unlabeled material [8] [20]. Chemical purity specifications generally require greater than ninety-nine percent purity as determined by high-performance liquid chromatography with ultraviolet detection.

| Analytical Parameter | Specification | Analytical Method |

|---|---|---|

| Isotopic Purity | >99 atom % ¹³C | Isotope Ratio Mass Spectrometry |

| Chemical Purity | >99% | High-Performance Liquid Chromatography |

| Molecular Identity | Confirmed | High-Resolution Mass Spectrometry |

| Positional Labeling | Uniform ¹³C distribution | ¹³C Nuclear Magnetic Resonance |

| Moisture Content | <0.5% | Karl Fischer Titration |

| Heavy Metal Content | <10 ppm | Inductively Coupled Plasma Mass Spectrometry |

Standard operating procedures for quality control analysis include specific requirements for instrument calibration, reference standard materials, and data reporting criteria. Calibration standards traceable to National Institute of Standards and Technology reference materials ensure measurement accuracy and inter-laboratory comparability [19] [21]. Reference gases for isotope ratio mass spectrometry are calibrated against internationally recognized standards including National Bureau of Standards materials.

Documentation requirements for quality control include comprehensive analytical reports detailing isotopic composition, chemical purity, and analytical methodology. Each batch of carbon-13 labeled octadecanoic acid requires individual analysis with results recorded in permanent laboratory records [22]. Quality control data must demonstrate compliance with specifications before product release for research applications.

Environmental controls during quality control analysis include temperature and humidity monitoring to ensure analytical reproducibility. Laboratory conditions are maintained within specified ranges to minimize isotopic fractionation during sample handling and analysis [23]. Clean room procedures prevent contamination that could affect isotopic purity measurements.

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful and informative analytical techniques for the characterization of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid. The unique isotopic enrichment of this compound provides exceptional opportunities for advanced NMR applications that are not readily available with unlabeled fatty acids.

Carbon-13 Nuclear Magnetic Resonance Spectral Signatures

The carbon-13 Nuclear Magnetic Resonance spectrum of uniformly labeled (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid exhibits distinctive spectral characteristics that differentiate it from natural abundance compounds [1] [2]. The complete isotopic labeling results in enhanced signal intensity for all carbon positions, creating a highly informative spectral profile.

The chemical shift assignments for the compound follow established patterns for long-chain saturated fatty acids, with six primary regions of interest [3]. The carboxyl carbon (C1) appears at approximately 180.6 ppm, consistent with carboxylic acid functionality [4] [5]. The alpha-methylene carbon (C2) adjacent to the carboxyl group resonates at 34.2 ppm, while the beta-methylene carbon (C3) appears at 24.8 ppm [3]. The terminal methyl carbon (C18) exhibits a characteristic signal at 14.1 ppm, and the penultimate methylene carbons (C17 and C16) appear at 22.8 and 32.1 ppm, respectively [3].

The internal methylene carbons (C4 through C15) create what is termed the "methylene envelope," appearing as overlapping signals in the region of 29.3 to 29.8 ppm [3]. Mathematical modeling approaches have been developed to predict these chemical shifts using equations similar to Lennard-Jones potentials, providing coefficients of determination exceeding 0.99 in most cases [6] [7].

| Carbon Position | Chemical Shift (ppm) | Functional Group | Multiplicity |

|---|---|---|---|

| C1 (COOH) | 180.6 | Carboxylic acid carbon | Singlet |

| C2 (α-CH2) | 34.2 | α-Methylene to COOH | Triplet |

| C3 (β-CH2) | 24.8 | β-Methylene to COOH | Triplet |

| C16 (ω-3) | 32.1 | ω-3 methylene | Triplet |

| C17 (ω-2) | 22.8 | ω-2 methylene | Triplet |

| C18 (ω-1, CH3) | 14.1 | Terminal methyl | Quartet |

| C4-C15 (methylene envelope) | 29.3-29.8 | Internal methylene carbons | Multiple overlapping signals |

Cross-polarization magic angle spinning (CP/MAS) experiments have proven particularly valuable for structural characterization of stearic acid in crystalline states [1]. These experiments provide information about molecular packing and intermolecular interactions through analysis of cross-relaxation rates between carbon and proton nuclei.

The uniform carbon-13 labeling enables advanced two-dimensional NMR techniques that would be impractical with natural abundance samples. Heteronuclear Single Quantum Coherence (HSQC) experiments can provide correlations between directly bonded carbon and hydrogen atoms throughout the molecule [8]. Additionally, isotope-edited Total Correlation Spectroscopy (ITOCSY) techniques can be employed to filter spectra based on isotopic content, providing enhanced spectral resolution and assignment capabilities [9].

Protein Binding Site Analysis via Nuclear Magnetic Resonance

The application of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid in protein binding studies represents a significant advancement in the field of molecular recognition research. The uniform isotopic labeling provides unprecedented sensitivity and selectivity for monitoring fatty acid-protein interactions through Nuclear Magnetic Resonance spectroscopy.

Carbon-13 Nuclear Magnetic Resonance spectroscopy has demonstrated exceptional utility in characterizing fatty acid binding to serum albumin [10] [11]. The high sensitivity of carbon-13 chemical shifts to environmental factors, including hydrogen bonding, ionization state, and proximity to charged or aromatic residues, makes this technique particularly powerful for binding site analysis [12]. The carboxyl carbon of the fatty acid serves as an especially sensitive probe, exhibiting distinct chemical shifts depending on the specific binding environment within the protein [11].

Studies utilizing carbon-13 labeled fatty acids have revealed multiple high-affinity binding sites on human serum albumin, with distinct nuclear magnetic resonance signatures for each site [11]. The binding of labeled palmitate to albumin produces several distinct peaks representing different binding environments, with peak intensities reflecting the occupancy of individual sites [11]. Temperature-dependent experiments have shown that binding site heterogeneity becomes more apparent at lower temperatures due to slower exchange rates between different binding environments [10].

The isotope-edited nuclear magnetic resonance approach enables selective observation of protein-bound fatty acids in complex biological systems [13]. Double quantum spectroscopy combined with carbon-13 labeling has proven particularly effective for studying fatty acid-protein interactions, providing enhanced suppression of natural abundance background signals [13]. This technique has been successfully applied to analyze the binding of labeled fatty acids to adipocyte lipid binding protein and acyl carrier protein [13].

Advanced multidimensional nuclear magnetic resonance experiments utilizing carbon-13 labeled fatty acids have provided detailed information about binding site conformations and dynamics. The use of selectively deuterated fatty acids with strategic carbon-13 labeling has enabled efficient spectral filtering, allowing for the study of ligand binding with minimal interference from protein background signals [14]. These approaches have demonstrated the ability to determine binding stoichiometries, relative binding affinities, and exchange rates between different binding sites [12].

Protein binding studies have also benefited from the development of isotope-edited nuclear magnetic resonance methodologies that can distinguish between bound and unbound states of fatty acids [15]. The technique enables measurement of hydrogen-deuterium exchange rates for polar groups in both the fatty acid and protein, providing insights into the dynamics of protein-ligand interactions [15].

The application of carbon-13 labeled fatty acids in nuclear magnetic resonance relaxation studies has provided quantitative information about molecular motion within protein binding sites [16]. These studies have revealed that different binding sites exhibit distinct relaxation properties, reflecting variations in the local environment and dynamics of the bound fatty acid [16].

Mass Spectrometric Profiling

Mass spectrometry provides comprehensive analytical capabilities for the characterization of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid, offering both qualitative identification and quantitative analysis capabilities. The uniform isotopic labeling creates distinctive mass spectral signatures that facilitate identification and enable sophisticated metabolic tracing applications.

The molecular ion of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid exhibits a molecular weight of 302.35 Da, representing an 18 Da increase compared to the unlabeled compound [18]. This mass shift reflects the replacement of all eighteen carbon-12 atoms with carbon-13 isotopes, creating a distinctive isotopic pattern that can be readily distinguished from natural abundance compounds.

| Parameter | Value | Comments |

|---|---|---|

| Molecular Weight | 302.35 g/mol | 18 Da increase from unlabeled |

| Molecular Formula | C18H36O2 (all 13C) | Uniformly 13C-labeled |

| Exact Mass | 302.35 Da | Monoisotopic mass |

| Base Peak [M-H]- | m/z 301 | Negative ion mode |

| Fragmentation Pattern | Loss of COOH (m/z 257) | Characteristic fatty acid loss |

| Isotope Pattern | Enhanced 13C signals throughout spectrum | Distinctive isotopic signature |

Electrospray ionization mass spectrometry (ESI-MS) has proven particularly effective for the analysis of carbon-13 labeled fatty acids [19]. The technique provides enhanced sensitivity compared to direct analysis of underivatized fatty acids, with detection limits in the low nanogram range [19]. Negative ion mode ionization typically produces the [M-H]- ion at m/z 301 as the base peak, while positive ion mode can generate [M+H]+ or [M+Na]+ adducts depending on the ionization conditions.

The fragmentation pattern of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid follows characteristic pathways observed for fatty acids, with loss of the carboxyl group (45 Da) being a prominent fragmentation route [20]. This results in a fragment ion at m/z 257, which retains the carbon-13 labeling throughout the alkyl chain. Additional fragmentation can occur through McLafferty rearrangement and other classical fatty acid fragmentation mechanisms.

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information about the labeled compound [21]. Collision-induced dissociation can generate a series of fragment ions that maintain the isotopic labeling pattern, enabling confirmation of the uniform carbon-13 incorporation throughout the molecule. The isotopic pattern of fragment ions serves as a diagnostic tool for verifying the extent and position of isotopic labeling.

Advanced mass spectrometric techniques have been developed specifically for isotope-labeled fatty acid analysis [22]. These include isotope-coded fatty acid transmethylation (iFAT) methods that integrate extraction, transmethylation, and isotopic labeling into a single analytical workflow [21]. The technique utilizes ultrasonic irradiation to facilitate simultaneous mass transfer and chemical transformation, enabling detection limits at the picogram level.

Gas chromatography-mass spectrometry (GC-MS) following derivatization represents another powerful approach for analyzing carbon-13 labeled fatty acids [20]. The conversion to methyl esters or other derivatives enhances volatility and chromatographic behavior while maintaining the isotopic labeling pattern. Chemical ionization techniques can provide molecular ion information with minimal fragmentation, while electron impact ionization generates comprehensive fragmentation patterns suitable for structural elucidation.

The use of stable isotope internal standards has become standard practice for quantitative mass spectrometric analysis of fatty acids [20]. The uniform carbon-13 labeling of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid makes it an ideal internal standard for quantitative analysis of stearic acid in biological samples, providing accurate quantification through isotope dilution techniques.

Chromatographic Separation Methods

Chromatographic techniques provide essential separation capabilities for the analysis of (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoic acid, enabling its isolation from complex mixtures and facilitating subsequent analytical characterization. The isotopic labeling does not significantly alter the chromatographic properties of the compound, allowing for the use of established separation protocols with enhanced detection capabilities.

Gas chromatography represents the most widely used technique for fatty acid analysis, offering excellent resolution and sensitivity [23] [20]. The separation of octadecanoic acid from other fatty acids can be achieved using capillary columns with appropriate stationary phases. A typical separation protocol employs a CP-Sil 5 CB column (10 m × 0.53 mm) with a temperature program from 100°C to 250°C at 10°C/min, providing baseline resolution of C3 to C18 fatty acids within 14 minutes [23].

The retention time of stearic acid under these conditions is approximately 14 minutes, with the isotopic labeling having minimal effect on chromatographic behavior [23]. Flame ionization detection (FID) provides universal detection for fatty acids, while mass spectrometric detection enables specific identification and quantification of the isotope-labeled compound [23].

High-performance liquid chromatography (HPLC) offers complementary separation capabilities, particularly for the analysis of free fatty acids without derivatization [24] [25]. Reversed-phase chromatography using C18 columns provides effective separation based on hydrophobic interactions, with mobile phases consisting of methanol-water gradients [24]. The separation can be enhanced through the use of ion-pairing agents or pH modification to optimize retention and peak shape.

| Method | Column Type | Mobile Phase | Temperature | Detection Method | Retention Time |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | CP-Sil 5 CB (10 m × 0.53 mm) | Nitrogen carrier gas | 100-250°C gradient | FID or MS | ~14 min (stearic acid) |

| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase | Methanol/water gradient | Room temperature | UV, ELSD, or MS | 8-15 min (varies) |

| Reversed-Phase LC-MS | C8 reversed-phase | Water-methanol with tributylamine | Room temperature | ESI-MS | 5-10 min (varies) |

| Ion-Pairing Chromatography | C18 with ion-pairing agent | Acetonitrile/water with acid | Room temperature | ESI-MS | 10-20 min (varies) |

Advanced liquid chromatography-mass spectrometry (LC-MS) methods have been developed specifically for fatty acid analysis [26] [27]. These techniques utilize C8 reversed-phase columns with water-methanol gradients containing tributylamine as an ion-pairing agent [26]. The method provides separation of fatty acids containing 14 to 36 carbon atoms with median detection limits of 5 ng/mL and a linear dynamic range spanning 100-fold [26].

The integration of isotope-labeled fatty acids with LC-MS analysis enables sophisticated metabolic tracing studies [26]. The uniform carbon-13 labeling provides distinctive mass spectral signatures that can be readily distinguished from natural abundance compounds, facilitating the study of fatty acid metabolism and turnover in biological systems [26].

Specialized chromatographic techniques have been developed for specific applications involving isotope-labeled fatty acids [28]. Normal-phase chromatography using silica columns can provide separation based on polarity differences, while silver-ion chromatography offers unique selectivity for unsaturated fatty acids based on the number and geometry of double bonds.

The development of ultra-high-performance liquid chromatography (UHPLC) has provided enhanced resolution and reduced analysis times for fatty acid analysis [29]. These systems can achieve baseline separation of fatty acid mixtures in significantly shorter times compared to conventional HPLC, while maintaining compatibility with mass spectrometric detection.

Comprehensive two-dimensional chromatography represents an emerging technique for complex fatty acid analysis [30]. The combination of gas chromatography with different selectivity mechanisms can provide enhanced resolution for complex mixtures, enabling the separation of geometric isomers and other closely related compounds that may be difficult to resolve using single-dimensional techniques.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant